molecular formula C6H10Cl2O B14518183 1,1-Dichloro-2-methoxy-3-methylbut-1-ene CAS No. 62688-94-2

1,1-Dichloro-2-methoxy-3-methylbut-1-ene

Cat. No.: B14518183
CAS No.: 62688-94-2
M. Wt: 169.05 g/mol
InChI Key: RQWJTMXSKZYUCF-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-methoxy-3-methylbut-1-ene is an organic compound with the molecular formula C6H10Cl2O It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene typically involves the chlorination of 2-methoxy-3-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced separation techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2-methoxy-3-methylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Dichloro-2-methoxy-3-methylbut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    1,1-Dibromo-3-methylbut-1-ene: Similar structure but with bromine atoms instead of chlorine.

    1,1-Diethoxy-3-methyl-2-butene: Contains ethoxy groups instead of methoxy and chlorine.

    1,1-Dichloro-3-methylbut-1-ene: Similar structure but lacks the methoxy group

Uniqueness: 1,1-Dichloro-2-methoxy-3-methylbut-1-ene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

62688-94-2

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1,1-dichloro-2-methoxy-3-methylbut-1-ene

InChI

InChI=1S/C6H10Cl2O/c1-4(2)5(9-3)6(7)8/h4H,1-3H3

InChI Key

RQWJTMXSKZYUCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(Cl)Cl)OC

Origin of Product

United States

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